![molecular formula C17H16O4 B2513878 Dibenzylmalonic acid CAS No. 4372-32-1](/img/structure/B2513878.png)
Dibenzylmalonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylmalonic acid is a chemical compound with the molecular formula C17H16O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of compounds similar to Dibenzylmalonic acid, such as monomethyl malonate and monoethyl malonate, has been reported. The key step in these syntheses is the selective monohydrolysis of dialkyl malonates .
Scientific Research Applications
- Dibenzylmalonic acid can be selectively activated by electron-rich triarylbismuthanes. When heated in benzene with these catalysts, primary carboxylic acids couple with amines and alcohols to produce amides and esters. Notably, secondary, tertiary, and aromatic carboxylic acids remain unaffected .
- Silica-based nanoparticles functionalized with 2-pyridinecarbonyl or 3-pyridinecarbonyl ligands enhance the yield of cyclopentanone products. These nanoparticles, specifically cat.1 and cat.2, exhibit impressive conversion of cyclopentene and yield of cyclopentanone when molecular oxygen serves as the sole oxidant .
- Mono-substituted malonic acid half oxyesters (SMAHOs) derived from dibenzylmalonic acid offer opportunities for diversity-oriented synthesis. Researchers have explored various approaches to introduce diversity at both the malonic position and the ester function, expanding the chemical toolbox .
Organic Synthesis and Coupling Reactions
Cyclopentanone Production
Diversity-Oriented Synthesis
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that malonic acid derivatives play a vital role in the metabolism of fat and protein .
Mode of Action
They can undergo nucleophilic substitution reactions, where the enolate acts as a nucleophile in an SN2 reaction to form a new C-C bond .
Biochemical Pathways
Dibenzylmalonic acid, as a derivative of malonic acid, may be involved in similar biochemical pathways. Malonic acid is a vital intermediate in the metabolism of fat and protein . It is also known that malonic acid participates in the degradation of methylmalonic acid and the synthesis of methionine from homocysteine .
Pharmacokinetics
It is known that malonic acid derivatives can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .
Result of Action
It is known that malonic acid derivatives can undergo decarboxylation to give a chain-extended carboxylic acid .
Action Environment
It is known that malonic acid derivatives should be stored in suitable and closed containers for disposal .
properties
IUPAC Name |
2,2-dibenzylpropanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15(19)17(16(20)21,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJTDBKDUARSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzylmalonic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.